Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 2-chloroacetamido group through electrophilic aromatic substitution or nucleophilic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromoacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-(2-iodoacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-(2-fluoroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the chloroacetamido group, which can impart specific reactivity and biological activity compared to its bromo, iodo, or fluoro counterparts.
Biological Activity
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : Ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Molecular Formula : C16H16ClNO4S
- Molecular Weight : 353.8 g/mol
- CAS Number : 356568-71-3
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure suggests it may interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5–10 µg/mL |
Escherichia coli | 5–10 µg/mL |
Pseudomonas aeruginosa | 5–10 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antibiotics, particularly in light of increasing antimicrobial resistance .
The mechanism by which this compound exerts its biological effects is not entirely elucidated but is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.
- Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.
- Receptor Modulation : Potential interactions with cellular receptors might modulate signaling pathways involved in inflammation and immune responses.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI assessed various derivatives of thiophene compounds, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, outperforming some traditional antibiotics . -
Inflammatory Response Modulation :
Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The results suggested that this compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases . -
Anticancer Potential :
Preliminary studies have explored the anticancer activity of the compound against various cancer cell lines. The results showed cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(20)14-12(9-23-15(14)18-13(19)8-17)10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCEHYOCXXDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364204 | |
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356568-71-3 | |
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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